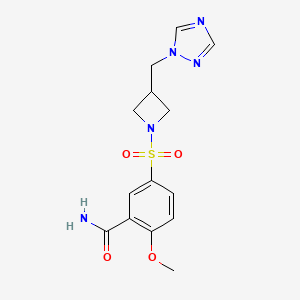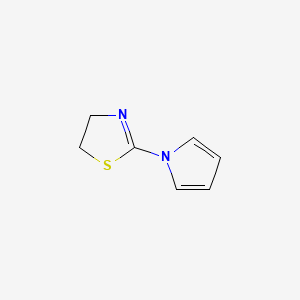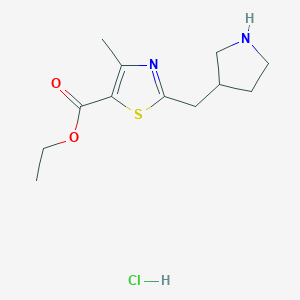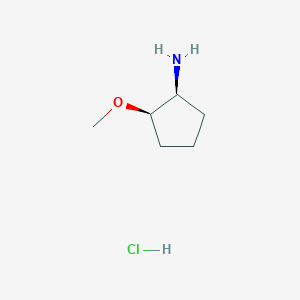
6-Ethyl-2,2-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic organic compound . The compound is often found in the form of a dihydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with methyl groups, and one of the nitrogen atoms is substituted with an ethyl group .Applications De Recherche Scientifique
Synthetic Chemistry and Natural Product Synthesis
Piperazine derivatives are crucial in the synthesis of complex natural products, especially in the realm of epidithiodiketopiperazines (ETPs) and related alkaloids. These compounds are known for their potent anticancer properties. For example, the total synthesis of ETP alkaloids has advanced the understanding of their molecular architecture and provided insights into their potential as anticancer molecules. The complexity of ETP alkaloids, with densely functionalized cores and multiple stereogenic centers, poses significant synthetic challenges that researchers have overcome through innovative strategies, highlighting the importance of piperazine derivatives in accessing biologically active natural products (Kim & Movassaghi, 2015).
Molecular Structure and Spectroscopy
The study of piperazine derivatives extends to understanding their molecular structure, hydrogen bonding, and basicity. For instance, research on N,N′-dimethylpiperazine betaines and their hydrohalides has provided insights into their crystal structures and spectroscopic properties. These studies are essential for elucidating the fundamental aspects of hydrogen bonding and molecular interactions, which are critical for designing more effective pharmaceuticals and materials (Dega-Szafran et al., 2002).
Pharmacology and Drug Design
The applications of piperazine derivatives in pharmacology are vast, with several compounds showing significant potential as therapeutic agents. For example, epipolythiodiketopiperazine (ETP) alkaloids, which share structural similarities with piperazine derivatives, have shown a broad range of potent biological properties, including anticancer, antitumor, and antibacterial activities. These activities are reflective of their structural diversity and underscore the potential of piperazine derivatives in drug discovery and development (Zhu et al., 2017).
Material Science and Polymer Chemistry
In material science, piperazine derivatives play a role in the synthesis and functionalization of polymers. For example, the polymerization kinetics of poly(amidoamine)s, involving piperazine as a monomer, have been studied in various solvents. These investigations provide valuable insights into the mechanisms of polymer formation and the properties of the resulting materials, which have applications in biomedicine, filtration, and catalysis (Manfredi et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-Ethyl-2,2-dimethylpiperazine dihydrochloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable solid and may cause severe skin burns and eye damage. It may also cause respiratory irritation .
Orientations Futures
Piperazine derivatives, including 6-Ethyl-2,2-dimethylpiperazine, have potential applications in various fields due to their versatile chemical properties. They are often found in drugs or bioactive molecules, and their widespread presence is due to their different possible roles depending on their position in the molecule and on the therapeutic class . Future research may focus on exploring these applications further.
Propriétés
IUPAC Name |
6-ethyl-2,2-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-7-5-9-6-8(2,3)10-7/h7,9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZXMKECXRNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)